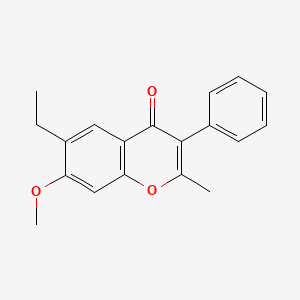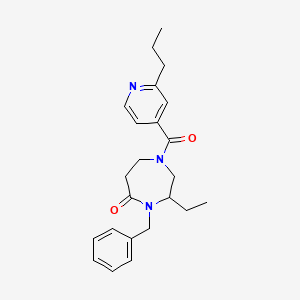![molecular formula C16H14N4O2 B5398446 N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5398446.png)
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as PPOU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPOU is a urea derivative that contains an oxadiazole moiety, which makes it a promising candidate for drug development and other scientific research applications.
Mecanismo De Acción
The mechanism of action of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in the regulation of pH and nitrogen metabolism, respectively. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the regulation of pH and nitrogen metabolism. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential as a versatile building block for the synthesis of novel materials and compounds. One limitation of using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively low solubility in water, which may limit its applicability in certain experiments.
Direcciones Futuras
There are many possible future directions for research on N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is the further investigation of its potential as an anticancer agent, including studies on its mechanism of action and efficacy in animal models. Another direction is the synthesis of novel materials and compounds using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea as a building block, with potential applications in fields such as electronics and energy storage. Additionally, further studies on the biochemical and physiological effects of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea may provide insights into its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of N-phenylurea with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied as a potential inhibitor of enzymes involved in various metabolic pathways.
Propiedades
IUPAC Name |
1-phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(18-13-9-5-2-6-10-13)17-11-14-19-15(20-22-14)12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUPUDOHZYSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5398369.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398375.png)
![5-[1-(3-ethoxypropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5398383.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylisoxazole-3-carboxamide](/img/structure/B5398390.png)
![5-{3-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5398398.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)

![4,4,4-trifluoro-3-[(1-methyl-1H-benzimidazol-2-yl)amino]-1-(2-thienyl)-2-buten-1-one dihydrochloride](/img/structure/B5398417.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5398420.png)
![(2R)-2-methoxy-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-phenylacetamide](/img/structure/B5398433.png)
![6-(azocan-1-ylcarbonyl)-5-[(2-methylpyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5398443.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)